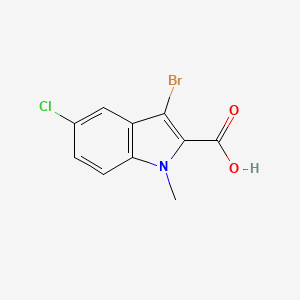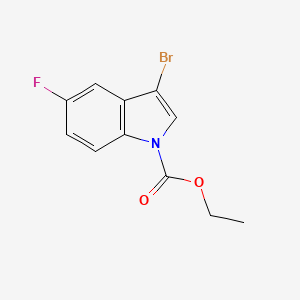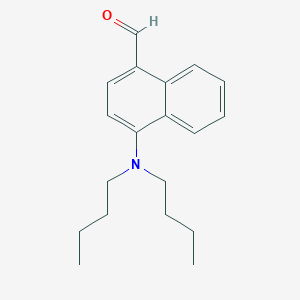
1-(Naphthalene-1-sulfonyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalene-1-sulfonyl)imidazolidine-2,4-dione is a heterocyclic compound that features both a naphthalene ring and an imidazolidine-2,4-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalene-1-sulfonyl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . The imidazolidine-2,4-dione can be synthesized from ketones through the Bucherer–Bergs reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Naphthalene-1-sulfonyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or the imidazolidine ring.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides.
Applications De Recherche Scientifique
1-(Naphthalene-1-sulfonyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential therapeutic properties, including hypoglycemic activity.
Mécanisme D'action
The mechanism of action of 1-(Naphthalene-1-sulfonyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparaison Avec Des Composés Similaires
Imidazolidine-2,4-dione: A core structure that shares the imidazolidine ring but lacks the naphthalene sulfonyl group.
Thiazolidine-2,4-dione: Similar in structure but contains a sulfur atom in place of the nitrogen atom in the imidazolidine ring.
Hydantoins: Compounds that contain the imidazolidine-2,4-dione core and are known for their anticonvulsant properties.
Uniqueness: 1-(Naphthalene-1-sulfonyl)imidazolidine-2,4-dione is unique due to the presence of both the naphthalene ring and the sulfonyl group, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications, particularly in fields requiring specific molecular interactions and stability.
Propriétés
Numéro CAS |
111261-87-1 |
|---|---|
Formule moléculaire |
C13H10N2O4S |
Poids moléculaire |
290.30 g/mol |
Nom IUPAC |
1-naphthalen-1-ylsulfonylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H10N2O4S/c16-12-8-15(13(17)14-12)20(18,19)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,14,16,17) |
Clé InChI |
XXBCGNGNWXBWNF-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=O)N1S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11838227.png)


![9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine](/img/structure/B11838260.png)


![5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11838284.png)

